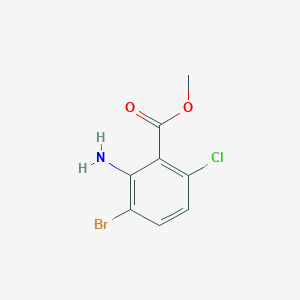
Phenol, 5-ethenyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 5-ethenyl-2-nitro- can be synthesized through several methods. One common approach involves the nitration of 5-ethenylphenol using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the formation of by-products.
Another method involves the nucleophilic aromatic substitution of 5-ethenyl-2-chlorophenol with sodium nitrite in the presence of a copper catalyst . This reaction proceeds via the formation of a diazonium intermediate, which is subsequently replaced by the nitro group.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale nitration processes. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures high purity and yield . Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-ethenyl-2-nitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Scientific Research Applications
Phenol, 5-ethenyl-2-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 5-ethenyl-2-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to the disruption of cellular processes, making the compound useful in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Phenol, 5-ethenyl-2-nitro- can be compared with other phenolic compounds such as:
Phenol: Lacks the ethenyl and nitro groups, making it less reactive in certain chemical reactions.
2-Nitrophenol: Similar nitro group but lacks the ethenyl group, affecting its chemical properties and reactivity.
5-Ethenylphenol: Contains the ethenyl group but lacks the nitro group, influencing its biological activity and applications.
The presence of both the ethenyl and nitro groups in phenol, 5-ethenyl-2-nitro- makes it unique, providing a combination of reactivity and biological activity that is not found in the individual components .
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-ethenyl-2-nitrophenol |
InChI |
InChI=1S/C8H7NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5,10H,1H2 |
InChI Key |
NNGIHPSIRLXGSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




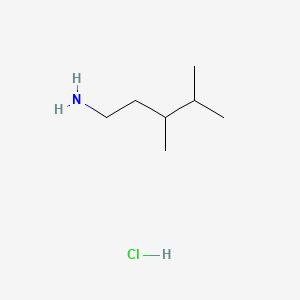
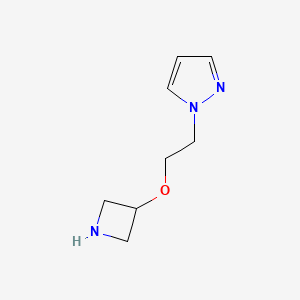
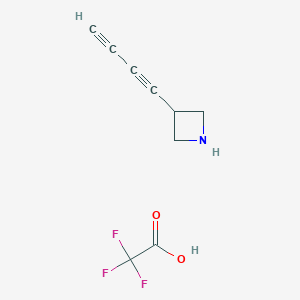
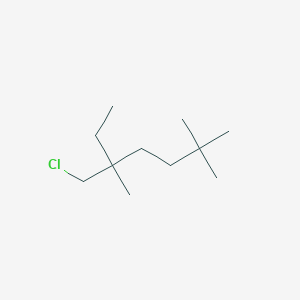
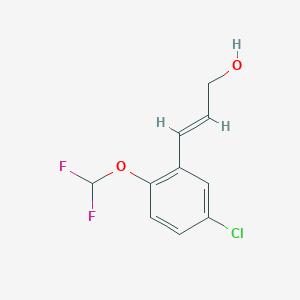
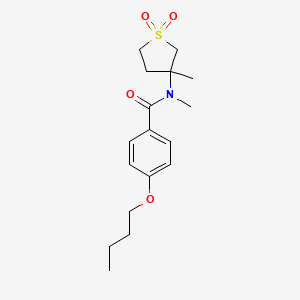

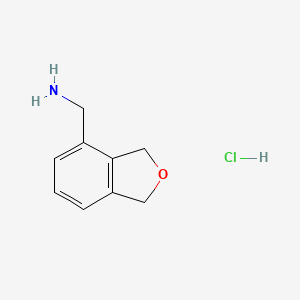
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)


